molecular formula C7H7FIN B2537735 2-Fluoro-6-iodo-4-methylaniline CAS No. 217314-44-8

2-Fluoro-6-iodo-4-methylaniline

Cat. No. B2537735
Key on ui cas rn: 217314-44-8
M. Wt: 251.043
InChI Key: WAGLGQXOHWSQOD-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

A solution of 2-fluoro-4-methylphenylamine (1.25 g, 10 mmol) in 5 mL of methanol was treated with a solution of iodine (1.27 g, 5 mmol) in a mixture of 25 mL of methanol and 3 mL of hydrogen peroxide over a period of 15 minutes at room temperature. After 18 hours, the reaction mixture was quenched with 30 mL of saturated aqueous sodium thiosulfate and extracted with three 50 mL portions of dichloromethane. The combined organic layers were washed with two 30 mL portions of saturated sodium bisulfite solution, three 50 mL portions of water, dried over sodium sulfate, and concentrated in vacuo. Chromatography on SiO2 (10% ethyl acetate in hexanes) gave 1.1 g of the title product as a light brownish oil (44% yield).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH2:9].[I:10]I>CO.OO>[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([I:10])[C:3]=1[NH2:9]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C)N
Name
Quantity
1.27 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 30 mL of saturated aqueous sodium thiosulfate
EXTRACTION
Type
EXTRACTION
Details
extracted with three 50 mL portions of dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with two 30 mL portions of saturated sodium bisulfite solution, three 50 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)C)I)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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